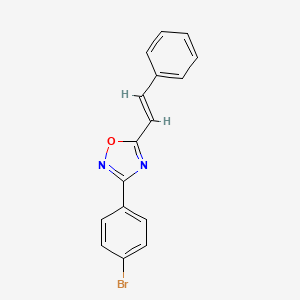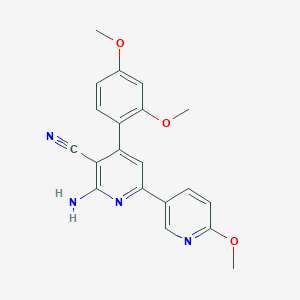![molecular formula C19H20N2O3 B5347197 2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5347197.png)
2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid, also known as PPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPBA is a derivative of benzoic acid and belongs to the class of pyrrolidine-carboxylic acid compounds.
Mechanism of Action
The exact mechanism of action of 2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to enhance GABAergic neurotransmission by increasing the activity of GABA receptors, leading to the inhibition of neuronal activity. This compound may also modulate other neurotransmitter systems, such as the serotonergic and dopaminergic systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, decreasing seizure activity, and improving cognitive function. This compound has also been shown to affect the levels of various neurotransmitters, such as GABA, serotonin, and dopamine, in the brain. These effects suggest that this compound may have potential therapeutic applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid has several advantages for use in laboratory experiments, including its high potency and selectivity for GABA receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound also has some limitations, including its complex synthesis method, which may limit its availability for research purposes, and its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid. One area of interest is the development of new drugs based on the structure of this compound for the treatment of neurological disorders. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on neurotransmitter systems, which may provide insights into the development of new treatments for neurological disorders. Additionally, further studies are needed to investigate the potential anticancer properties of this compound and its derivatives.
Synthesis Methods
2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid can be synthesized through a multistep process involving the reaction of 3-pyridinepropanoyl chloride with pyrrolidine, followed by the reaction of the resulting compound with benzoic acid. The final product is obtained through purification and recrystallization processes. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models, making it a promising candidate for the development of new drugs for the treatment of neurological disorders. This compound has also been investigated for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-[1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(8-7-14-4-3-10-20-12-14)21-11-9-15(13-21)16-5-1-2-6-17(16)19(23)24/h1-6,10,12,15H,7-9,11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXKPRHEHSHQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2C(=O)O)C(=O)CCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methoxy-2-methylpropanamide](/img/structure/B5347116.png)

![3-benzyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347123.png)
![rel-(4aS,8aR)-6-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5347129.png)


![N-{2-[(2R)-2-pyrrolidinyl]ethyl}-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5347146.png)
![N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(9-methyl-9H-carbazol-3-yl)vinyl]benzamide](/img/structure/B5347157.png)
![1-[(5-ethyl-2-pyridinyl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5347162.png)
![N-[(2-methylphenyl)(phenyl)methyl]propanamide](/img/structure/B5347168.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-propylurea](/img/structure/B5347171.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5347176.png)

![methyl 3-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5347202.png)